molecular formula C14H12N6O2S B5781107 2-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyrazine

2-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyrazine

Cat. No. B5781107
M. Wt: 328.35 g/mol
InChI Key: AOABGRFQIPPMAQ-UHFFFAOYSA-N
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Description

2-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyrazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyrazine in its various applications is not fully understood. However, studies have suggested that this compound may act by inhibiting certain enzymes involved in cancer cell proliferation or by binding to heavy metal ions and inducing fluorescence.
Biochemical and Physiological Effects:
Studies have shown that 2-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyrazine has biochemical and physiological effects in various systems. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In heavy metal ion detection, this compound has been shown to induce fluorescence upon binding to the metal ions.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyrazine in lab experiments include its relatively simple synthesis method, its potential as a building block for supramolecular materials, and its potential as a fluorescent probe for the detection of heavy metal ions. The limitations of using this compound in lab experiments include its limited solubility in certain solvents and its potential toxicity in certain systems.

Future Directions

There are several future directions for research on 2-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyrazine. These include:
1. Further investigation of its potential as an anticancer agent, including in vivo studies.
2. Investigation of its potential as a building block for supramolecular materials with specific properties, such as conductivity or luminescence.
3. Development of new methods for the detection of heavy metal ions using this compound, including in vivo applications.
4. Investigation of its potential as a drug delivery agent, including in vivo studies.
5. Investigation of its potential as a catalyst for various chemical reactions.
In conclusion, 2-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyrazine is a promising compound with potential applications in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential in different applications.

Synthesis Methods

The synthesis of 2-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyrazine involves the reaction of 4-methyl-5-mercapto-4H-1,2,4-triazole with 4-nitrobenzyl chloride and pyrazine in the presence of a base. The resulting compound has been characterized using various spectroscopic techniques, including NMR and mass spectrometry.

Scientific Research Applications

2-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyrazine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent, with promising results in vitro. In materials science, this compound has been studied for its potential as a building block for supramolecular materials. In environmental science, this compound has been studied for its potential as a fluorescent probe for the detection of heavy metal ions.

properties

IUPAC Name

2-[4-methyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O2S/c1-19-13(12-8-15-6-7-16-12)17-18-14(19)23-9-10-2-4-11(5-3-10)20(21)22/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOABGRFQIPPMAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)[N+](=O)[O-])C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyrazine

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